

# potential off-target effects of OICR-8268

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Compound of Interest		
Compound Name:	OICR-8268	
Cat. No.:	B11935679	Get Quote

### **Technical Support Center: OICR-8268**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **OICR-8268**.

### Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of **OICR-8268**?

A1: **OICR-8268** is a potent, reversible, small-molecule ligand of DCAF1 (DDB1- and CUL4-associated factor 1), which is a substrate receptor for the CRL4-DCAF1 and EDVP E3 ubiquitin ligase complexes.[1][2] It binds to the WDR domain of DCAF1 with high affinity, demonstrating a dissociation constant (KD) of 38 nM as measured by Surface Plasmon Resonance (SPR).[1] [2][3][4][5] In cellular contexts, it has shown target engagement with an EC50 of 10 μM in Cellular Thermal Shift Assays (CETSA).[1][4][6]

Q2: Has the selectivity profile of **OICR-8268** been published?

A2: Currently, there is no publicly available, comprehensive selectivity profile for **OICR-8268** against a broad panel of proteins (e.g., kinases, other E3 ligases, etc.). The primary literature focuses on its high affinity and cellular engagement with its intended target, DCAF1.[3][6][7][8]

Q3: I am observing a phenotype in my cellular experiments that doesn't seem to be explained by DCAF1 inhibition. Could this be an off-target effect?

#### Troubleshooting & Optimization





A3: It is possible. While **OICR-8268** is a potent DCAF1 ligand, unexpected phenotypes could arise from interactions with other proteins. To investigate this, consider the following troubleshooting steps:

- Dose-response correlation: Determine if the unexpected phenotype tracks with the concentration-dependent engagement of DCAF1. If the phenotype occurs at concentrations significantly different from the EC50 for DCAF1 engagement, it may suggest an off-target effect.
- Use of a negative control: If available, use a structurally similar but inactive analog of OICR-8268. Observing the phenotype with the active compound but not the inactive control would strengthen the evidence for an on-target or off-target effect of OICR-8268 itself, rather than a general compound effect.
- Orthogonal approaches: Use a different method to modulate DCAF1 activity, such as siRNA
  or CRISPR-Cas9 mediated knockout/knockdown. If the phenotype is not recapitulated with
  these genetic approaches, it is more likely to be an off-target effect of OICR-8268.

Q4: How can I proactively screen for potential off-target effects of **OICR-8268** in my experimental system?

A4: To identify potential off-target interactions, several unbiased and targeted approaches can be employed:

- Chemical Proteomics: Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify proteins from cell lysates that bind to an immobilized version of OICR-8268.
- Proteome-wide Cellular Thermal Shift Assay (CETSA): This method can identify proteins that
  are stabilized by OICR-8268 across the proteome in live cells, providing an unbiased view of
  target engagement.
- Broad Kinase Profiling: Screening OICR-8268 against a large panel of kinases can identify
  any potential off-target kinase inhibition.[1] This is a common practice in drug development to
  assess selectivity.



 Phenotypic Screening with a Structurally Unrelated DCAF1 Ligand: If another validated DCAF1 ligand with a different chemical scaffold is available, comparing the cellular phenotypes induced by both compounds can help distinguish on-target from off-target effects.

# **Quantitative Data Summary**

The following table summarizes the reported quantitative data for the on-target activity of OICR-8268.

Assay Type	Parameter	Value	Target
Surface Plasmon Resonance (SPR)	KD	38 ± 1.5 nM	DCAF1 WDR Domain
Isothermal Titration Calorimetry (ITC)	KD	278 nM	DCAF1 WDR Domain
Differential Scanning Fluorimetry (DSF)	ΔTm	Concentration- dependent increase	DCAF1 WDR Domain
Cellular Thermal Shift Assay (CETSA)	EC50	10 μΜ	Cellular DCAF1

## **Experimental Protocols**

Below are detailed methodologies for the key experiments used to characterize the on-target activity of **OICR-8268**. These can be adapted to investigate potential off-target interactions.

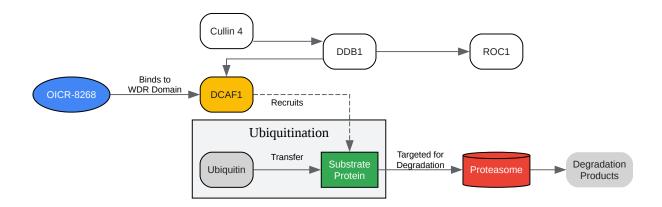
- 1. Surface Plasmon Resonance (SPR) for Binding Affinity
- Objective: To determine the binding affinity (KD) of **OICR-8268** to its target protein.
- Methodology:
  - Immobilize recombinant DCAF1 WDR domain onto a sensor chip.
  - Prepare a dilution series of OICR-8268 in a suitable running buffer.

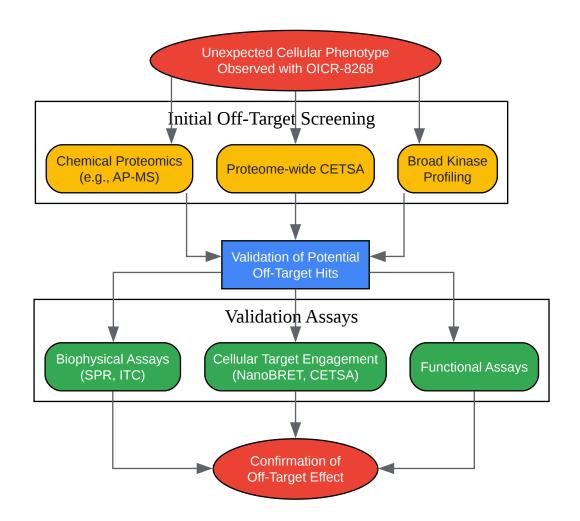


- Inject the different concentrations of OICR-8268 over the sensor chip surface, allowing for association.
- Follow with an injection of running buffer to monitor the dissociation of the compound.
- Regenerate the sensor chip surface between cycles.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
- 2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
- Objective: To confirm target engagement of OICR-8268 with DCAF1 in a cellular environment.
- Methodology:
  - Culture cells to an appropriate density and treat with a range of OICR-8268 concentrations
    or a vehicle control.
  - After incubation, harvest the cells and resuspend them in a suitable buffer.
  - Divide the cell suspension into aliquots and heat them to a range of temperatures to create a melt curve.
  - Cool the samples and lyse the cells to separate the soluble and aggregated protein fractions by centrifugation.
  - Analyze the soluble fraction by Western blot using an antibody specific for DCAF1.
  - Quantify the band intensities and plot the fraction of soluble DCAF1 as a function of temperature for each OICR-8268 concentration. A shift in the melting curve indicates target stabilization and therefore engagement.

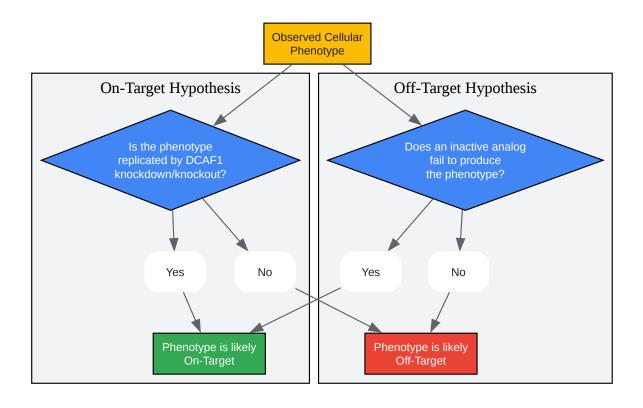
### **Visualizations**











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